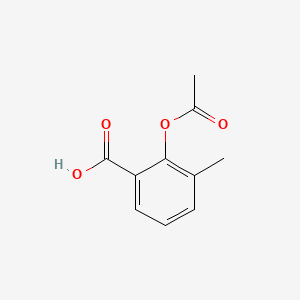

2-(Acetyloxy)-3-methylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-acetyloxy-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-6-4-3-5-8(10(12)13)9(6)14-7(2)11/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRBMKGUDDJPAMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195964 | |

| Record name | 2-Acetoxy-m-toluic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4386-39-4 | |

| Record name | 2-(Acetyloxy)-3-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4386-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cresopirine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004386394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4386-39-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetoxy-m-toluic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetoxy-m-toluic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CRESOPIRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G83E641HZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of 2-(Acetyloxy)-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Acetyloxy)-3-methylbenzoic acid, a structural analog of the widely used non-steroidal anti-inflammatory drug (NSAID) acetylsalicylic acid (aspirin), is a compound of significant interest in pharmacology and medicinal chemistry. Its mechanism of action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of inflammation and pain. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, drawing parallels with its parent compound, aspirin. The document details the signaling pathways involved, presents quantitative data for analogous compounds, and provides detailed experimental protocols for the evaluation of its anti-inflammatory and COX-inhibitory activities.

Introduction

This compound belongs to the salicylate class of drugs. The addition of a methyl group to the benzene ring of acetylsalicylic acid may influence its pharmacokinetic profile and biological activity. Like other NSAIDs, its primary therapeutic effects—anti-inflammatory, analgesic, and antipyretic—are mediated through the inhibition of prostaglandin synthesis. Prostaglandins are lipid compounds that are involved in a wide array of physiological processes, including the inflammatory response.

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX)

The principal mechanism of action of this compound is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor of various prostaglandins and thromboxanes.

-

COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and platelet aggregation.

-

COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli. The prostaglandins produced by COX-2 are major contributors to the pain, swelling, and fever associated with inflammation.

By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating the symptoms of inflammation. It is presumed that, similar to aspirin, this compound acts as an acetylating agent, covalently and irreversibly modifying a serine residue in the active site of the COX enzymes. This irreversible inhibition is a key feature that distinguishes aspirin and its analogs from many other NSAIDs that are reversible inhibitors.

Signaling Pathway of COX Inhibition

The inhibition of COX enzymes by this compound interrupts the conversion of arachidonic acid into prostaglandins, as depicted in the following signaling pathway.

Figure 1: Inhibition of the COX pathway by this compound.

Data Presentation: Cyclooxygenase Inhibition

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) |

| Aspirin | 1.6 - 4.45[1] | 5.34 - 15.9[1] | >1 |

| Ibuprofen | 13[2] | 370[2] | 28.5 |

| Diclofenac | 0.5[3] | 0.5[3] | 1 |

| Celecoxib | 75[3] | 1.77[3] | 0.024 |

Note: IC50 values can vary depending on the specific assay conditions.

Other Potential Mechanisms of Action

Beyond direct COX inhibition, salicylic acid and its derivatives have been shown to exert anti-inflammatory effects through other mechanisms, which may also be relevant for this compound.

Inhibition of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a key transcription factor that plays a central role in regulating the expression of genes involved in inflammation, including pro-inflammatory cytokines and COX-2.[4] Salicylates have been shown to inhibit the activation of NF-κB.[1][5] This inhibition can occur through multiple mechanisms, including the inhibition of IκB kinase (IKK), which is necessary for NF-κB activation.[1]

Transcriptional Regulation of COX-2

Salicylates can also suppress the induction of COX-2 at the transcriptional level.[6][7] This means that in addition to inhibiting the activity of the existing COX-2 enzyme, they can also reduce the amount of new enzyme being produced in response to inflammatory stimuli. This effect is thought to be mediated, in part, through the inhibition of transcription factors such as CCAAT/enhancer-binding protein beta (C/EBPβ).[8]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-inflammatory and COX-inhibitory activity of compounds like this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a common method to determine the in vitro inhibitory activity of a test compound against COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of this compound for COX-1 and COX-2.

Materials:

-

Purified COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Hematin (co-factor)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Prostaglandin E2 (PGE2) standard

-

PGE2 immunoassay kit or LC-MS/MS system for quantification

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, hematin, and the COX enzyme (either COX-1 or COX-2).

-

Add various concentrations of the test compound (or vehicle control) to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes at 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate the reaction for a defined period (e.g., 2 minutes at 37°C).

-

Stop the reaction by adding a quenching solution (e.g., a strong acid).

-

Quantify the amount of PGE2 produced using a competitive immunoassay (ELISA) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Figure 2: Experimental workflow for an in vitro COX inhibition assay.

Carrageenan-Induced Paw Edema in Rodents

This protocol describes a widely used in vivo model to assess the acute anti-inflammatory activity of a test compound.

Objective: To evaluate the in vivo anti-inflammatory effect of this compound.

Materials:

-

Male Wistar rats or Swiss albino mice

-

Carrageenan (1% w/v suspension in sterile saline)

-

Test compound (this compound) formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Positive control (e.g., Indomethacin or Aspirin)

-

Plethysmometer for measuring paw volume

Procedure:

-

Acclimatize the animals to the laboratory conditions for at least one week.

-

Fast the animals overnight before the experiment with free access to water.

-

Divide the animals into groups: vehicle control, positive control, and one or more groups for the test compound at different doses.

-

Administer the test compound, positive control, or vehicle orally or intraperitoneally.

-

After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Figure 3: Experimental workflow for the carrageenan-induced paw edema assay.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound is expected to be similar to that of aspirin.[9][10] After oral administration, it is likely rapidly absorbed and hydrolyzed to its active metabolite, 3-methylsalicylic acid, in the gastrointestinal tract, blood, and liver.[10] The presence of the methyl group may influence the rate of absorption and metabolism compared to aspirin. Salicylic acid and its analogs are primarily eliminated by the kidneys after hepatic metabolism.[9]

Conclusion

This compound is a derivative of acetylsalicylic acid and is presumed to share its primary mechanism of action: the irreversible inhibition of COX-1 and COX-2 enzymes, leading to a reduction in prostaglandin synthesis. Additionally, it may exert anti-inflammatory effects through the modulation of NF-κB signaling and the transcriptional regulation of COX-2. Further research is required to fully elucidate the specific pharmacological profile of this compound, including its precise COX-1/COX-2 selectivity and its in vivo efficacy and safety. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this and other novel anti-inflammatory compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Aspirin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Aspirin and other cyclooxygenase inhibitors: new therapeutic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical pharmacokinetics of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aspirin – Pharmacokinetics [sepia2.unil.ch]

An In-depth Technical Guide on the Biological Activity of 2-(Acetyloxy)-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known biological activity of 2-(Acetyloxy)-3-methylbenzoic acid. The primary focus of this document is its role as an inhibitor of hydroxysteroid (17-beta) dehydrogenase 4 (HSD17B4), an enzyme implicated in various physiological and pathological processes, including steroid metabolism and certain cancers. This guide includes quantitative data on its inhibitory activity, a detailed experimental protocol for the assay used to determine this activity, and visualizations of the experimental workflow and the relevant biological pathway. Due to the limited publicly available data on other biological targets, this guide will center on the HSD17B4 inhibitory function of this compound.

Introduction

This compound, a derivative of salicylic acid, has been identified as a modulator of biological systems. Its structural similarity to aspirin suggests potential anti-inflammatory properties; however, the most definitive data to date points towards its interaction with hydroxysteroid (17-beta) dehydrogenase 4 (HSD17B4). HSD17B4 is a multifunctional enzyme involved in the metabolism of steroids and fatty acids.[1] Its role in converting estradiol to the less active estrone, and its involvement in fatty acid β-oxidation, makes it a target of interest for various therapeutic areas, including oncology.[2] This guide will synthesize the available information on the biological activity of this compound, with a particular emphasis on its HSD17B4 inhibitory profile.

Quantitative Data

The primary reported biological activity for this compound is its inhibition of HSD17B4. This was determined through a quantitative high-throughput screening (qHTS) assay. The key quantitative data point is summarized in the table below.

| Compound Name | Target | Assay Type | Activity Value (µM) | PubChem CID |

| This compound | Hydroxysteroid (17-beta) dehydrogenase 4 (HSD17B4) | qHTS | 19.95 | 78094 |

Experimental Protocols

The following is a detailed methodology for the quantitative high-throughput screening (qHTS) assay used to identify and characterize the inhibitory activity of this compound against HSD17B4. This protocol is based on the information available in the PubChem BioAssay database.

Assay Title: qHTS Assay for Inhibitors of Hydroxysteroid (17-beta) Dehydrogenase 4 (HSD17B4)

PubChem BioAssay ID (AID): 504841

3.1. Principle

This assay is a biochemical, fluorescence-based kinetic assay that measures the enzymatic activity of HSD17B4. The enzyme catalyzes the conversion of estradiol to estrone, with the concomitant reduction of NAD+ to NADH. The production of NADH is monitored by the conversion of the non-fluorescent substrate resazurin to the highly fluorescent resorufin by diaphorase. A decrease in the rate of resorufin production in the presence of a test compound indicates potential inhibition of HSD17B4.

3.2. Materials and Reagents

-

Enzyme: Recombinant human HSD17B4

-

Substrates: Estradiol, NAD+

-

Detection Reagents: Diaphorase, Resazurin

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Test Compound: this compound dissolved in DMSO

-

Control Inhibitor: Known HSD17B4 inhibitor (e.g., E2B)

-

Assay Plates: 1536-well, black, solid bottom microplates

3.3. Assay Procedure

-

Compound Dispensing: A volume of 23 nL of the test compound, control inhibitor, or DMSO (vehicle control) is dispensed into the appropriate wells of the 1536-well assay plate using a pintool. This results in a final compound concentration range for dose-response analysis.

-

Enzyme Addition: A solution containing HSD17B4 in assay buffer is dispensed into all wells.

-

Incubation: The plate is incubated at room temperature for 15 minutes to allow for the interaction between the enzyme and the test compounds.

-

Substrate Addition: A solution containing estradiol and NAD+ in assay buffer is added to all wells to initiate the enzymatic reaction.

-

Detection Reagent Addition: Immediately following substrate addition, a solution containing diaphorase and resazurin in assay buffer is added to all wells.

-

Kinetic Reading: The fluorescence intensity (excitation: 530 nm, emission: 590 nm) is measured every 60 seconds for a period of 10-15 minutes using a kinetic plate reader.

-

Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the kinetic read. The percentage of inhibition is calculated for each compound concentration relative to the DMSO control. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the dose-response data to a four-parameter Hill equation.

Mandatory Visualizations

Experimental Workflow

References

An In-depth Technical Guide to 2-(Acetyloxy)-3-methylbenzoic Acid (CAS 4386-39-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(acetyloxy)-3-methylbenzoic acid (CAS 4386-39-4), a derivative of salicylic acid. This document details its physicochemical properties, provides detailed experimental protocols for its synthesis and purification, and outlines methodologies for its analytical characterization using modern spectroscopic techniques. Furthermore, this guide explores the compound's known biological activities, including its role as a potential inhibitor of hydroxysteroid (17-beta) dehydrogenase 4 (HSD17B4) and its involvement in the non-homologous end joining (NHEJ) DNA repair pathway. This information is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Physical and Chemical Properties

This compound, also known as 3-methylacetylsalicylic acid or cresopirine, is a carboxylic ester and a member of the salicylate family.[1] Its core properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 4386-39-4 | [2] |

| Molecular Formula | C₁₀H₁₀O₄ | [3][4] |

| Molecular Weight | 194.18 g/mol | [3][4] |

| IUPAC Name | 2-acetyloxy-3-methylbenzoic acid | [3][4] |

| Synonyms | 2-Acetoxy-3-methylbenzoic acid, 2-acetoxy-m-toluic acid, Cresopirine, 3-Methylacetylsalicylic acid | [3][5][6] |

| Melting Point | 115 °C | [2] |

| Boiling Point | 324.5 °C at 760 mmHg | [2] |

| Density | 1.245 g/cm³ | [2][3] |

| Flash Point | 128.2 °C | [2] |

| InChI Key | XRBMKGUDDJPAMH-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | CC1=CC=CC(=C1OC(=O)C)C(=O)O | [3] |

| Purity | Typically available at ≥97% | [6][7] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the acetylation of 3-methylsalicylic acid using acetic anhydride with an acid catalyst. This reaction is analogous to the industrial synthesis of aspirin.

Materials:

-

3-Methylsalicylic acid

-

Acetic anhydride

-

Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)

-

Deionized water

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Magnetic stirrer and stir bar

-

Beakers

-

Büchner funnel and filter flask

-

Filter paper

Procedure:

-

In a clean, dry round-bottom flask, place 10.0 g of 3-methylsalicylic acid.

-

Carefully add 20 mL of acetic anhydride to the flask.

-

Slowly, and with constant swirling, add 10-15 drops of concentrated sulfuric acid or 85% phosphoric acid to the mixture to act as a catalyst.

-

Assemble a reflux apparatus and heat the mixture in a water bath or with a heating mantle to 85-90°C for 15-30 minutes, stirring continuously.[8]

-

After the reaction period, allow the flask to cool to room temperature.

-

To hydrolyze the excess acetic anhydride, cautiously add 100 mL of cold deionized water to the reaction mixture in a fume hood.

-

Cool the mixture in an ice bath to induce the crystallization of the product.

-

Collect the crude solid product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold deionized water to remove any residual acetic acid or catalyst.[9]

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of higher purity.

Materials:

-

Crude this compound

-

Ethanol

-

Deionized water

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and filter flask

-

Filter paper

Procedure:

-

Transfer the crude solid to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the crystals.

-

Once dissolved, add hot deionized water dropwise until the solution becomes slightly cloudy, indicating saturation.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered to remove the charcoal.[10]

-

Allow the solution to cool slowly to room temperature to allow for the formation of large, pure crystals.

-

Once crystal formation appears complete, place the flask in an ice bath to maximize the yield.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol-water mixture.

-

Dry the purified crystals in a desiccator or a drying oven at a low temperature.

Analytical Characterization

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

General Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.[2]

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz).[2]

Expected Chemical Shifts (based on analogous structures):

-

¹H NMR:

-

A singlet for the methyl protons of the acetyl group (~2.2 ppm).

-

A singlet for the methyl protons on the benzene ring (~2.4 ppm).

-

Multiplets for the aromatic protons (~7.0-8.0 ppm).

-

A broad singlet for the carboxylic acid proton (>10 ppm).

-

-

¹³C NMR:

-

A signal for the methyl carbon of the acetyl group (~21 ppm).

-

A signal for the methyl carbon on the benzene ring (~16 ppm).

-

Signals for the aromatic carbons (~120-150 ppm).

-

A signal for the ester carbonyl carbon (~169 ppm).

-

A signal for the carboxylic acid carbonyl carbon (~172 ppm).

-

2.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

General Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, the spectrum can be recorded from a thin film of the compound.

-

Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

Expected Absorption Bands:

-

A broad O-H stretching band for the carboxylic acid from ~3300 to 2500 cm⁻¹.[11]

-

C-H stretching bands for the aromatic and methyl groups around 3000 cm⁻¹.

-

A sharp C=O stretching band for the ester carbonyl at ~1760 cm⁻¹.[11]

-

A C=O stretching band for the carboxylic acid carbonyl around 1700-1680 cm⁻¹.[11]

-

C-O stretching bands for the ester and carboxylic acid groups between 1320 and 1210 cm⁻¹.[11]

-

C=C stretching bands for the aromatic ring around 1600-1450 cm⁻¹.

2.3.3. Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

General Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Use electron ionization (EI) to generate charged fragments.

-

Data Acquisition: Record the mass spectrum.

Expected Fragmentation Pattern:

-

Molecular Ion Peak [M]⁺: An ion peak at m/z = 194, corresponding to the molecular weight of the compound.

-

Major Fragment Ions:

-

An ion at m/z = 152, corresponding to the loss of the acetyl group (CH₂=C=O, 42 Da).

-

An ion at m/z = 135, corresponding to the loss of the carboxyl group (COOH, 45 Da) from the de-acetylated ion.

-

An ion at m/z = 107, corresponding to the further loss of carbon monoxide (CO, 28 Da).

-

Biological Activity and Signaling Pathways

Inhibition of Hydroxysteroid (17-beta) dehydrogenase 4 (HSD17B4)

This compound has been identified as an inhibitor of hydroxysteroid (17-beta) dehydrogenase 4 (HSD17B4) in a quantitative high-throughput screening (qHTS) assay, with a reported activity value of 19.95 μM.[7] HSD17B4 is a peroxisomal enzyme involved in the metabolism of fatty acids and steroids, including the inactivation of estradiol and androgens.[12][13] Overexpression of HSD17B4 has been linked to certain cancers, making it a potential therapeutic target.[13][14]

Experimental Workflow: qHTS Assay for HSD17B4 Inhibitors

A generalized workflow for a quantitative high-throughput screening assay to identify inhibitors of HSD17B4 is depicted below.

Caption: Workflow for a qHTS assay to identify HSD17B4 inhibitors.

Inhibition of Non-Homologous End Joining (NHEJ) Pathway

The compound has also been identified in a screening for inhibitors of the non-homologous end joining (NHEJ) DNA repair pathway. The NHEJ pathway is a major mechanism for repairing DNA double-strand breaks (DSBs), which are highly cytotoxic lesions. Inhibition of this pathway can sensitize cancer cells to DNA-damaging agents like radiation and certain chemotherapies.

Signaling Pathway: Classical Non-Homologous End Joining (NHEJ)

The classical NHEJ pathway involves the sequential recruitment and action of several key proteins to repair a DNA double-strand break.

Caption: The classical non-homologous end joining (NHEJ) pathway.

Experimental Workflow: Screening for NHEJ Inhibitors

A typical workflow for screening small molecule inhibitors of the NHEJ pathway is outlined below.

Caption: Workflow for screening inhibitors of the NHEJ pathway.

Conclusion

This compound is a readily synthesizable derivative of salicylic acid with interesting biological activities. The experimental protocols provided in this guide offer a foundation for its preparation and characterization in a laboratory setting. Its potential to inhibit HSD17B4 and the NHEJ pathway suggests that this compound and its analogs may be valuable tools for further research in cancer biology and drug discovery. The provided diagrams of the associated signaling pathways and experimental workflows serve as a visual aid for understanding its biological context and for designing further studies.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Assay: PUBCHEM_BIOASSAY: qHTS Assay for Inhibitors of HSD17B4, hydroxysteroid (17-beta) dehydrogenase 4. (Class of assay: confirmatory) (CHEMBL16139... - ChEMBL [ebi.ac.uk]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. faculty.fiu.edu [faculty.fiu.edu]

- 7. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijacskros.com [ijacskros.com]

- 9. scribd.com [scribd.com]

- 10. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 11. researchgate.net [researchgate.net]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Developing antineoplastic agents that target peroxisomal enzymes: cytisine-linked isoflavonoids as inhibitors of hydroxysteroid 17-beta-dehydrogenase-4 (HSD17B4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

The Structure-Activity Relationship of 2-(Acetyloxy)-3-methylbenzoic Acid: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2-(Acetyloxy)-3-methylbenzoic acid, a molecule of interest in drug discovery. The primary known biological activity of this compound is the inhibition of hydroxysteroid (17-beta) dehydrogenase 4 (HSD17B4), an enzyme implicated in fatty acid and steroid metabolism and various pathologies, including certain cancers. This document summarizes the available quantitative data, outlines relevant experimental protocols, and visualizes the pertinent biological pathways to facilitate further research and development of novel therapeutics targeting HSD17B4.

Introduction

This compound, a derivative of salicylic acid, belongs to a class of compounds that has been extensively studied for its therapeutic properties. Its structural similarity to aspirin (2-(acetyloxy)benzoic acid) suggests potential anti-inflammatory and analgesic activities. However, the introduction of a methyl group at the 3-position of the benzoic acid ring can significantly alter its physicochemical properties, pharmacokinetic profile, and biological targets. The primary identified target for this compound is hydroxysteroid (17-beta) dehydrogenase 4 (HSD17B4), a multifunctional enzyme involved in the peroxisomal β-oxidation of fatty acids and the metabolism of steroids.[1][2][3]

This guide will delve into the known biological activity of this compound, explore its structure-activity relationship based on available data and established principles for related compounds, and provide detailed experimental methodologies for its synthesis and biological evaluation.

Core Compound Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 3-Methylaspirin |

| CAS Number | 4386-39-4 |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 g/mol |

| Appearance | White solid (presumed) |

| Solubility | Soluble in DMSO (11.65 mg/mL, 60 mM) |

Structure-Activity Relationship (SAR)

The SAR of this compound is centered on its inhibitory activity against HSD17B4.

Quantitative Data

Currently, there is limited publicly available quantitative SAR data for a series of analogs of this compound targeting HSD17B4. The primary data point identified is for the parent compound itself, as detailed in Table 2.

| Compound | Target | Activity (IC₅₀) |

| This compound | Hydroxysteroid (17-beta) dehydrogenase 4 (HSD17B4) | 19.95 µM |

This data is based on a quantitative high-throughput screening (qHTS) assay.

Inferred SAR and Key Structural Features

In the absence of a comprehensive dataset for analogs, the following SAR can be inferred based on the known activity and general principles of medicinal chemistry for related benzoic acid derivatives:

-

Carboxylic Acid Group: The carboxylate is likely crucial for binding to the active site of HSD17B4, potentially forming ionic interactions or hydrogen bonds with key amino acid residues.

-

Acetyl Group: The acetyloxy group at the 2-position is a key feature of aspirin and its derivatives. It may contribute to the binding affinity and could potentially act as an acetylating agent for the enzyme, although this mechanism has not been confirmed for HSD17B4.

-

3-Methyl Group: The presence and position of the methyl group on the phenyl ring are critical for activity. The 3-position substitution may provide a favorable steric interaction within the enzyme's binding pocket or influence the electronic properties of the aromatic ring to enhance binding. It is plausible that shifting the methyl group to other positions (e.g., 4, 5, or 6) would significantly alter the inhibitory potency against HSD17B4.

Signaling Pathways

HSD17B4 is a multifunctional enzyme with roles in both fatty acid and steroid metabolism. Its dysregulation has been linked to several diseases, including cancer.[1][4] The enzyme is involved in the peroxisomal beta-oxidation of very long-chain fatty acids and the conversion of estradiol to estrone.[5][6] Inhibition of HSD17B4 can therefore impact cellular energy homeostasis and steroid hormone signaling.

References

- 1. Deciphering 17-β-hydroxysteroid dehydrogenase 4: from molecular insights to cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sinobiological.com [sinobiological.com]

- 3. HSD17B4 - Wikipedia [en.wikipedia.org]

- 4. HSD17B4 hydroxysteroid 17-beta dehydrogenase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Unique multifunctional HSD17B4 gene product: 17beta-hydroxysteroid dehydrogenase 4 and D-3-hydroxyacyl-coenzyme A dehydrogenase/hydratase involved in Zellweger syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(Acetyloxy)-3-methylbenzoic Acid: A Potential Inhibitor of 17β-Hydroxysteroid Dehydrogenase Type 4 (HSD17B4)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: 17β-hydroxysteroid dehydrogenase type 4 (HSD17B4), also known as D-bifunctional protein, is a crucial enzyme in peroxisomal β-oxidation of fatty acids and the metabolism of steroids. Its dual functionality, encompassing both hydratase and dehydrogenase activities, positions it as a key player in cellular metabolism. Dysregulation of HSD17B4 has been implicated in a variety of pathological conditions, including metabolic disorders and various cancers such as prostate and liver cancer. This has led to a growing interest in HSD17B4 as a potential therapeutic target. This technical guide focuses on 2-(acetyloxy)-3-methylbenzoic acid, a small molecule identified as a potential inhibitor of HSD17B4, providing a comprehensive overview of its inhibitory activity, the relevant biological pathways, and the experimental methodologies used for its characterization.

Quantitative Data Summary

The inhibitory potential of this compound against HSD17B4 has been quantified through high-throughput screening. The key data point is summarized in the table below.

| Compound Name | Target Enzyme | Assay Type | Activity Value (IC50) | Source |

| This compound | HSD17B4 | qHTS Assay | 19.95 µM | --INVALID-LINK-- |

HSD17B4 Signaling Pathways

HSD17B4 is integrated into several critical signaling pathways, particularly in the context of cancer progression. Its role in steroid metabolism and fatty acid oxidation allows it to influence cell proliferation, survival, and inflammatory responses.

HSD17B4 in NF-κB Signaling

In hepatocellular carcinoma (HCC), HSD17B4 expression is upregulated by the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Pro-inflammatory cytokines, such as TNF-α, can activate IKK, which then phosphorylates IκBα, leading to its degradation. This allows the NF-κB complex (p50/p65) to translocate to the nucleus and induce the transcription of target genes, including HSD17B4. Increased HSD17B4 expression, in turn, promotes cancer cell proliferation.[1]

References

An In-depth Technical Guide on the Therapeutic Targets of 2-(Acetyloxy)-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Acetyloxy)-3-methylbenzoic acid, also known as 3-methylaspirin, is a derivative of the ubiquitously known non-steroidal anti-inflammatory drug (NSAID), aspirin. As a structural analog of acetylsalicylic acid, its therapeutic actions are presumed to be largely influenced by the mechanisms established for its parent compound and other salicylates. This technical guide provides a comprehensive overview of the identified and inferred therapeutic targets of this compound, with a focus on its potential interactions with key biological pathways implicated in inflammation and disease. The structural modification, a methyl group at the 3-position of the benzoic acid ring, may influence its potency, selectivity, and pharmacokinetic profile.

Identified and Inferred Therapeutic Targets

The therapeutic potential of this compound can be understood by examining its effects on several key enzymes and signaling pathways. While direct experimental data for this specific molecule is limited, strong inferences can be drawn from the extensive research on aspirin and other salicylates.

Primary Inferred Target: Cyclooxygenase (COX) Enzymes

The primary mechanism of action for aspirin and related NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][2] There are two main isoforms of this enzyme:

-

COX-1: A constitutively expressed "housekeeping" enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[3]

-

COX-2: An inducible enzyme that is upregulated by inflammatory stimuli, leading to the production of prostaglandins that mediate inflammation and pain.[3]

Aspirin irreversibly inhibits both COX-1 and COX-2 by acetylating a serine residue within the active site of the enzymes, thereby blocking the binding of the substrate, arachidonic acid.[1][4] It is highly probable that this compound shares this mechanism. The presence of the methyl group on the phenyl ring could alter its binding affinity and selectivity towards the COX isoforms.[2][5]

Secondary Inferred Target: IκB Kinase (IKK) and the NF-κB Pathway

Emerging evidence indicates that the anti-inflammatory effects of salicylates extend beyond COX inhibition. Both aspirin and sodium salicylate have been shown to inhibit the activity of IκB kinase-beta (IKKβ).[6][7] This enzyme is a central component of the canonical NF-κB signaling pathway, a critical regulator of the inflammatory response.[8]

In its inactive state, the transcription factor NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1), the IKK complex, which includes IKKβ, phosphorylates IκB.[9] This phosphorylation targets IκB for ubiquitination and subsequent degradation by the proteasome, allowing NF-κB to translocate to the nucleus and activate the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[8][9] By inhibiting IKKβ, this compound could potentially suppress the inflammatory response through an NF-κB-dependent mechanism.[6][10]

Screen-Identified Target: Hydroxysteroid (17-beta) Dehydrogenase 4 (HSD17B4)

A quantitative high-throughput screen (qHTS) has identified this compound as an inhibitor of hydroxysteroid (17-beta) dehydrogenase 4 (HSD17B4). This enzyme, also known as D-bifunctional protein, is involved in peroxisomal beta-oxidation of fatty acids and the metabolism of steroids, such as the conversion of estradiol to estrone.[11][12][13] Overexpression of HSD17B4 has been observed in certain cancers, suggesting it may be a potential therapeutic target.[14][15]

Quantitative Data

The following table summarizes the available quantitative data for the inhibitory activity of this compound against its identified target.

| Target | Assay Type | Parameter | Value | Reference |

| Hydroxysteroid (17-beta) dehydrogenase 4 (HSD17B4) | qHTS Assay | IC50 | 19.95 µM | (PubChem AID 488945) |

Experimental Protocols

Detailed methodologies are crucial for the validation and characterization of therapeutic targets. Below are representative protocols for assessing the activity of this compound against its putative targets.

Protocol 1: Fluorometric Cyclooxygenase (COX) Inhibition Assay

This protocol provides a method for determining the in vitro inhibition of COX-1 and COX-2.

Materials:

-

Ovine COX-1 or human recombinant COX-2 enzyme

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

COX Cofactor solution

-

Fluorometric probe (e.g., ADHP)

-

Arachidonic acid (substrate)

-

This compound and control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Reconstitute enzymes and substrate as required. Prepare serial dilutions of this compound and control inhibitors in a suitable solvent (e.g., DMSO).

-

Assay Setup: To each well of the microplate, add the following in order:

-

80 µL of Reaction Mix (containing Assay Buffer, Cofactor, and Fluorometric Probe).

-

10 µL of the diluted test compound or solvent control.

-

10 µL of the diluted COX-1 or COX-2 enzyme.

-

-

Incubation: Incubate the plate at 25°C for 10 minutes, protected from light.

-

Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.

-

Data Acquisition: Immediately measure the fluorescence in a kinetic mode at 25°C for 5-10 minutes.

-

Data Analysis: Determine the rate (slope) of the reaction in the linear portion of the curve. Calculate the percent inhibition for each concentration of the test compound relative to the solvent control. Determine the IC50 value by plotting percent inhibition versus compound concentration.[16][17]

Protocol 2: IKKβ Kinase Assay (ADP-Glo™ Format)

This protocol describes a luminescent assay to measure the kinase activity of IKKβ and its inhibition.

Materials:

-

Recombinant human IKKβ enzyme

-

IKKtide substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

This compound and control inhibitor (e.g., Staurosporine)

-

White, opaque 96-well microplate

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound and control inhibitor in Kinase Assay Buffer.

-

Kinase Reaction: In the wells of the microplate, combine:

-

Kinase Assay Buffer

-

Test compound or solvent control

-

IKKtide substrate and ATP mix

-

Diluted IKKβ enzyme to initiate the reaction.

-

-

Incubation: Incubate the reaction at room temperature for 60 minutes.

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.[18][19]

Target Validation Workflow for HSD17B4

The identification of HSD17B4 as a target from a high-throughput screen necessitates a structured validation process to confirm this interaction and elucidate its biological consequences.

Conclusion

This compound is an aspirin derivative with a pharmacological profile that is likely to encompass the inhibition of multiple therapeutic targets. Based on its structural similarity to aspirin, its primary targets are inferred to be the COX-1 and COX-2 enzymes , with a consequent reduction in prostaglandin synthesis. Furthermore, it is likely to modulate the NF-κB signaling pathway through the inhibition of IKKβ . A high-throughput screening study has also identified HSD17B4 as a direct target. The interplay between these different targets may result in a unique therapeutic profile. Further research, employing the experimental methodologies outlined in this guide, is necessary to fully characterize the potency and selectivity of this compound and to validate its therapeutic potential.

References

- 1. Aspirin - Wikipedia [en.wikipedia.org]

- 2. brieflands.com [brieflands.com]

- 3. tandfonline.com [tandfonline.com]

- 4. reddit.com [reddit.com]

- 5. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The anti-inflammatory agents aspirin and salicylate inhibit the activity of I(kappa)B kinase-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 10. Salsalate - Wikipedia [en.wikipedia.org]

- 11. HSD17B4 hydroxysteroid 17-beta dehydrogenase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 12. Evolution of 17beta-HSD type 4, a multifunctional protein of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. HSD17B4 - Wikipedia [en.wikipedia.org]

- 14. Developing antineoplastic agents that target peroxisomal enzymes: cytisine-linked isoflavonoids as inhibitors of hydroxysteroid 17-beta-dehydrogenase-4 (HSD17B4) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Developing antineoplastic agents that target peroxisomal enzymes: cytisine-linked isoflavonoids as inhibitors of hydroxysteroid 17-beta-dehydrogenase-4 (HSD17B4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. promega.com [promega.com]

- 19. bpsbioscience.com [bpsbioscience.com]

A Comparative Analysis of Cyclooxygenase Inhibition by 2-(Acetyloxy)-3-methylbenzoic Acid and Aspirin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Cyclooxygenase Landscape

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory cascade. It exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes such as maintaining the integrity of the stomach lining and platelet aggregation.[1][2] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by various mediators like cytokines and growth factors.[1][2] The prostaglandins produced by COX-2 are key contributors to the cardinal signs of inflammation: pain, fever, and swelling.[1]

Aspirin (2-(acetyloxy)benzoic acid) is a cornerstone non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects through the irreversible inhibition of both COX-1 and COX-2.[3][4] It achieves this by acetylating a serine residue within the active site of the enzymes, thereby blocking the entry of the substrate, arachidonic acid.[3][4] 2-(Acetyloxy)-3-methylbenzoic acid, a structural analog of aspirin, is of interest for its potential to exhibit a modified COX inhibition profile due to the presence of a methyl group at the 3-position of the benzoic acid ring. Understanding the impact of this structural modification on COX-1 and COX-2 inhibition is crucial for the development of novel NSAIDs with improved efficacy and safety profiles.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for both aspirin and, presumably, this compound is the inhibition of the cyclooxygenase enzymes. This inhibition disrupts the prostaglandin biosynthesis pathway, which is a critical signaling cascade in the inflammatory response.

Prostaglandin Biosynthesis Pathway

The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted by COX enzymes into the unstable intermediate, prostaglandin H2 (PGH2). PGH2 serves as a common precursor for the synthesis of various prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2) by specific synthases. These molecules then act on their respective G-protein coupled receptors to elicit a range of physiological and pathological effects.

Caption: Prostaglandin Biosynthesis Pathway.

Mechanism of Aspirin Inhibition

Aspirin irreversibly inhibits COX-1 and COX-2 by acetylating a serine residue (Ser-530 in COX-1 and Ser-516 in COX-2) in the enzyme's active site. This covalent modification permanently blocks the enzyme's ability to bind arachidonic acid.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. COX-1 and COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]

Discovering Novel Biological Targets for 2-(Acetyloxy)-3-methylbenzoic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive strategy for the identification and validation of novel biological targets for the aspirin analog, 2-(Acetyloxy)-3-methylbenzoic acid. By integrating hypothesis-driven validation of putative targets with unbiased, discovery-oriented screening methodologies, this document provides a roadmap for elucidating the compound's mechanism of action and expanding its therapeutic potential.

Introduction to this compound

This compound is a structural analog of aspirin, suggesting a likely mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes. However, its unique chemical structure may confer additional, undiscovered biological activities. Preliminary high-throughput screening data has implicated hydroxysteroid (17-beta) dehydrogenase 4 (HSD17B4) as a potential target. Furthermore, derivatives of its precursor, 3-methylsalicylic acid, have been shown to modulate the CREB-CBP signaling pathway, a critical regulator of gene transcription involved in cancer. This guide details the experimental workflows to validate these initial hypotheses and to uncover entirely novel molecular targets.

Hypothesis-Driven Target Validation

This section focuses on experimentally validating the presumed and potential targets of this compound.

Cyclooxygenase (COX) Inhibition

Given its structural similarity to aspirin, the primary presumed targets are COX-1 and COX-2. Validating this activity is a critical baseline.

Experimental Protocol: COX Inhibitor Screening Assay

-

Objective: To determine the inhibitory activity of this compound against COX-1 and COX-2.

-

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Colorimetric COX inhibitor screening assay kit

-

This compound

-

Control inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2)

-

Microplate reader

-

-

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, add the appropriate buffer, heme, and either COX-1 or COX-2 enzyme.

-

Add the test compound or control inhibitor to the wells and incubate.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate to allow for prostaglandin synthesis.

-

Stop the reaction and measure the absorbance using a plate reader to quantify the amount of prostaglandin produced.

-

Calculate the half-maximal inhibitory concentration (IC50) for each enzyme.

-

Hydroxysteroid (17-beta) Dehydrogenase 4 (HSD17B4) Inhibition

A quantitative high-throughput screen has identified HSD17B4 as a potential target. HSD17B4 is overexpressed in some cancers, and its knockdown inhibits cell proliferation, making it a plausible therapeutic target.[1]

Experimental Protocol: HSD17B4 Enzymatic Assay

-

Objective: To validate the direct inhibition of HSD17B4 by this compound.

-

Materials:

-

Recombinant human HSD17B4 enzyme

-

Substrate (e.g., estradiol) and cofactor (NADP+)

-

This compound

-

Control inhibitor (if available)

-

Spectrophotometer or fluorometer

-

-

Procedure:

-

Prepare a range of concentrations of the test compound.

-

In a suitable assay buffer, combine the HSD17B4 enzyme and the test compound.

-

Pre-incubate the enzyme-compound mixture.

-

Initiate the reaction by adding the substrate and cofactor.

-

Monitor the change in absorbance or fluorescence resulting from the conversion of NADP+ to NADPH over time.

-

Determine the IC50 value of this compound for HSD17B4.

-

Modulation of the CREB-CBP Signaling Pathway

Derivatives of the precursor molecule, 3-methylsalicylic acid, are known to inhibit the interaction between CREB and its coactivator CBP.[2][3] This pathway is a key regulator of cellular processes and a target in oncology.[4][5][6]

Experimental Protocol: CREB-CBP Interaction Assay (e.g., AlphaScreen)

-

Objective: To determine if this compound disrupts the CREB-CBP protein-protein interaction.

-

Materials:

-

Recombinant CREB and CBP proteins (or relevant binding domains)

-

AlphaScreen assay kit (or similar proximity-based assay)

-

This compound

-

Control inhibitor

-

Microplate reader capable of AlphaScreen detection

-

-

Procedure:

-

Biotinylate one protein partner (e.g., CREB) and tag the other with a glutathione S-transferase (GST) tag (e.g., CBP).

-

In a 384-well plate, incubate the biotinylated CREB, GST-tagged CBP, and various concentrations of the test compound.

-

Add streptavidin-coated donor beads and anti-GST acceptor beads.

-

Incubate in the dark to allow for bead-protein complex formation.

-

Read the plate on an AlphaScreen-compatible reader. A decrease in signal indicates disruption of the protein-protein interaction.

-

Calculate the IC50 value.

-

Unbiased Discovery of Novel Targets

To identify targets beyond the initial hypotheses, unbiased screening methods are essential. These approaches survey the broader proteome for interactions with the compound of interest.

Chemical Proteomics

Chemical proteomics utilizes affinity-based methods to isolate protein targets from complex biological samples.[7][8]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Objective: To identify proteins that directly bind to this compound.

-

Methodology:

-

Probe Synthesis: Synthesize an analog of this compound with a linker arm and an affinity tag (e.g., biotin) that does not disrupt its biological activity.

-

Immobilization: Covalently attach the synthesized probe to a solid support (e.g., streptavidin-coated agarose beads).

-

Affinity Pull-down: Incubate the immobilized probe with cell or tissue lysate to allow for target binding.

-

Washing: Perform stringent washing steps to remove non-specific binders.

-

Elution: Elute the bound proteins from the beads.

-

Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Compare the identified proteins with those from a control experiment using beads without the probe to identify specific binders.

-

Thermal Proteome Profiling (TPP)

TPP is a powerful technique to identify direct targets of small molecules in a cellular context by measuring changes in protein thermal stability upon ligand binding.[9]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) with TPP

-

Objective: To identify protein targets of this compound in intact cells.

-

Methodology:

-

Cell Treatment: Treat cultured cells with either this compound or a vehicle control.

-

Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation and aggregation.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

-

Sample Preparation: Prepare the soluble protein fractions for mass spectrometry analysis (e.g., tryptic digestion and isobaric labeling).

-

LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the relative abundance of thousands of proteins at each temperature.

-

Data Analysis: Identify proteins that show a significant thermal shift in the presence of the compound, indicating a direct binding interaction.

-

Phenotypic Screening

Phenotypic screening identifies compounds that produce a desired biological effect without a priori knowledge of the target.[10][11][12] Subsequent target deconvolution is then required.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

-

Objective: To identify cellular phenotypes modulated by this compound.

-

Methodology:

-

Assay Development: Choose a cell line relevant to a potential therapeutic area (e.g., a cancer cell line for oncology). Develop a multi-parametric high-content imaging assay that measures various cellular features (e.g., cell morphology, viability, proliferation, organelle health, and activation of specific signaling pathways using fluorescent reporters).

-

Screening: Treat the cells with this compound across a range of concentrations.

-

Image Acquisition: Acquire images using an automated high-content imaging system.

-

Image Analysis: Analyze the images to extract quantitative data on the measured phenotypic parameters.

-

Hit Identification: Identify significant, dose-dependent changes in cellular phenotypes induced by the compound.

-

Target Deconvolution: For a confirmed phenotypic "hit," employ the chemical proteomics or TPP methods described above to identify the responsible molecular target(s).

-

Data Presentation

Table 1: Summary of Quantitative Data for Target Validation

| Target/Pathway | Assay Type | Metric | Expected Outcome for Positive Result |

| COX-1 | Enzymatic Inhibition | IC50 (µM) | Low micromolar or nanomolar IC50 |

| COX-2 | Enzymatic Inhibition | IC50 (µM) | Low micromolar or nanomolar IC50 |

| HSD17B4 | Enzymatic Inhibition | IC50 (µM) | Dose-dependent inhibition with a measurable IC50 |

| CREB-CBP Interaction | Proximity-based Assay | IC50 (µM) | Dose-dependent disruption of the interaction |

Table 2: Summary of Data from Unbiased Target Discovery Approaches

| Method | Primary Output | Key Data for Target Prioritization |

| Affinity Chromatography-MS | List of interacting proteins | Enrichment score, statistical significance (p-value), known biological function of the protein |

| Thermal Proteome Profiling | List of proteins with thermal shifts | Magnitude of thermal shift, statistical significance, cellular localization and function of the protein |

| Phenotypic Screening | Quantified cellular phenotypes | Potency (EC50) of the phenotypic effect, specificity of the phenotype, correlation with known disease biology |

Visualizations

Caption: Overall workflow for novel target discovery.

Caption: Potential CREB-CBP signaling pathway inhibition.

References

- 1. Developing antineoplastic agents that target peroxisomal enzymes: cytisine-linked isoflavonoids as inhibitors of hydroxysteroid 17-beta-dehydrogenase-4 (HSD17B4) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Inhibition of CREB-CBP Signaling Improves Fibroblast Plasticity for Direct Cardiac Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 4. scbt.com [scbt.com]

- 5. Discovery of a Potent and Selective Covalent p300/CBP Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Target profiling of small molecules by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Profiling of Small Molecules by Chemical Proteomics | Springer Nature Experiments [experiments.springernature.com]

- 9. Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling [chomixbio.com]

- 10. Phenotypic screening - Wikipedia [en.wikipedia.org]

- 11. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]

In Silico Modeling of 2-(Acetyloxy)-3-methylbenzoic acid Binding to Cyclooxygenase-2: A Technical Guide

Abstract: This technical guide provides a comprehensive framework for the in silico analysis of 2-(Acetyloxy)-3-methylbenzoic acid, a structural analog of aspirin, and its binding interaction with Cyclooxygenase-2 (COX-2). Intended for researchers in computational chemistry, pharmacology, and drug development, this document outlines a complete workflow from target identification and preparation to advanced molecular dynamics simulations and binding free energy calculations. Detailed protocols for key computational experiments are provided, and quantitative data are summarized for clarity. The guide includes visual representations of the pertinent biological pathway and the computational workflow to facilitate a deeper understanding of the methodologies and their context.

Introduction

This compound, also known as 3-Methylaspirin, is a derivative of acetylsalicylic acid (aspirin). Like aspirin, its pharmacological effects are presumed to arise from the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes, COX-1 and COX-2, are pivotal in the biosynthesis of prostaglandins from arachidonic acid, which are lipid mediators involved in inflammation, pain, and fever.[2][3] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated in inflammatory conditions and various cancers, making it a prime therapeutic target.[4][5]

In silico modeling techniques, such as molecular docking and molecular dynamics, are powerful tools in drug discovery for predicting and analyzing the interaction between a small molecule (ligand) and its protein target at an atomic level.[2] These methods can elucidate binding modes, predict binding affinities, and provide insights into the structural basis of inhibition, thereby guiding the development of more potent and selective drug candidates.[6][7] This guide details a systematic in silico approach to investigate the binding of this compound to the active site of human COX-2.

Target Identification and Signaling Pathway

The primary molecular target for aspirin and its analogs is the cyclooxygenase enzyme.[2][6] The in silico analysis will focus on COX-2 due to its significance in inflammatory diseases.

Cyclooxygenase-2 Signaling Pathway

COX-2 is a key enzyme in the arachidonic acid cascade. In response to pro-inflammatory stimuli, phospholipase A2 releases arachidonic acid from the cell membrane. COX-2 then catalyzes the conversion of arachidonic acid to Prostaglandin H2 (PGH2).[3][8] PGH2 is a precursor that is further metabolized by various synthases into a range of prostaglandins and thromboxanes, which mediate inflammatory responses.[8][9] Inhibition of COX-2 by ligands like this compound blocks this pathway, leading to a reduction in prostaglandin synthesis and subsequent anti-inflammatory effects.

In Silico Modeling Workflow

A multi-step computational workflow is employed to model the binding of this compound to COX-2. This process includes preparation of the ligand and receptor, molecular docking to predict the binding pose, molecular dynamics simulation to assess complex stability, and binding free energy calculations to estimate affinity.

Experimental Protocols

This section provides detailed, step-by-step protocols for the computational experiments outlined in the workflow.

Ligand and Receptor Preparation

Objective: To prepare the 3D structures of this compound and human COX-2 for docking.

Protocol: Receptor Preparation

-

Structure Retrieval: Download the X-ray crystal structure of human COX-2 from the Protein Data Bank (RCSB PDB). A suitable entry is PDB ID: 3LN1 , which is co-crystallized with celecoxib, or 5F19 , which is acetylated by aspirin.[2][6]

-

Initial Cleanup: Load the PDB file into a molecular modeling software (e.g., UCSF Chimera, Schrödinger Maestro, BIOVIA Discovery Studio).

-

Chain Selection: If the biological unit is a dimer, select a single chain (e.g., Chain A) for the simulation.

-

Removal of Non-essential Molecules: Delete all water molecules, co-factors, and the co-crystallized ligand from the structure.

-

Protonation and Repair: Add hydrogen atoms to the protein, assigning appropriate protonation states for residues at a physiological pH of 7.4. Use tools like PROPKA or H++ to predict pKa values. Check for and repair any missing side chains or loops.

-

Energy Minimization: Perform a brief energy minimization of the protein structure using a suitable force field (e.g., OPLS-3e, AMBER) to relieve any steric clashes.[2]

Protocol: Ligand Preparation

-

Structure Generation: Obtain the 2D structure of this compound (e.g., from PubChem).

-

3D Conversion: Convert the 2D structure into a 3D conformation using a program like Open Babel or a molecular builder.

-

Protonation: Ensure the ligand has the correct protonation state at pH 7.4 (the carboxylic acid will likely be deprotonated).

-

Energy Minimization: Perform a geometry optimization and energy minimization of the 3D ligand structure using a quantum mechanics method (e.g., DFT with B3LYP/6-31G*) or a molecular mechanics force field (e.g., GAFF).

-

Charge Assignment: Assign partial atomic charges to the ligand atoms (e.g., AM1-BCC or RESP charges).

Molecular Docking

Objective: To predict the binding pose and affinity of the ligand within the COX-2 active site.

Protocol: Molecular Docking using AutoDock Vina

-

Prepare Input Files: Convert the prepared receptor and ligand files into the PDBQT format, which includes partial charges and atom type information, using AutoDock Tools.

-

Define the Binding Site: Identify the active site of COX-2. This can be done by using the coordinates of the co-crystallized ligand from the original PDB file.[10] Define a grid box that encompasses this entire binding pocket. For COX-2 (PDB: 5F19), the grid center might be set around x=20.8, y=37.5, z=59.3 with a size of 25x25x25 Å.[11]

-

Configure Docking Parameters: Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box center and dimensions, and the number of binding modes to generate (e.g., 10).

-

Run Docking Simulation: Execute the docking calculation using the Vina software.

-

Analyze Results: Vina will output a file containing the predicted binding poses, ranked by their binding affinity scores (in kcal/mol). Visualize the top-ranked pose in complex with the receptor to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues like SER-530, TYR-385, and ARG-120.[12]

Molecular Dynamics (MD) Simulation

Objective: To evaluate the dynamic stability of the ligand-protein complex in a simulated physiological environment.

Protocol: MD Simulation using GROMACS

-

System Preparation:

-

Complex Topology: Combine the coordinates of the best-docked pose of the ligand and the receptor. Generate a system topology using a force field like AMBER or CHARMM. The ligand will require parameterization, which can be done using servers like CGenFF or the antechamber tool.

-

Solvation: Place the complex in a periodic solvent box (e.g., a cubic box with a 1.0 nm buffer distance) and fill it with a pre-equilibrated water model (e.g., TIP3P).

-

Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's total charge and achieve a physiological salt concentration of ~0.15 M.

-

-

Energy Minimization: Perform a steep-descent energy minimization of the entire system to remove bad contacts between the solute and solvent.

-

Equilibration:

-

NVT Ensemble (Constant Volume): Perform a short simulation (e.g., 100-200 ps) with position restraints on the protein and ligand to allow the solvent to equilibrate around them while maintaining constant temperature (e.g., 300 K).

-

NPT Ensemble (Constant Pressure): Perform a longer simulation (e.g., 500-1000 ps) with position restraints to adjust the system's pressure (e.g., 1 bar) and density.

-

-

Production MD: Run the final production simulation without position restraints for an extended period (e.g., 50-100 ns) to generate the trajectory for analysis.

Binding Free Energy Calculation

Objective: To calculate the binding free energy of the complex as a more rigorous estimate of binding affinity.

Protocol: MM/PBSA Calculation

-

Trajectory Extraction: From the production MD trajectory, extract a set of snapshots (e.g., 100-500 frames) from a stable portion of the simulation.

-

Component Preparation: For each snapshot, create three separate coordinate files: one for the complex, one for the receptor alone, and one for the ligand alone.

-

Energy Calculation: Use a script like g_mmpbsa (for GROMACS) or the MMPBSA.py script (for AMBER) to calculate the terms of the binding free energy equation for each snapshot.[4][7] The calculation involves:

-

Molecular Mechanics Energy (ΔE_MM): The change in internal, van der Waals, and electrostatic energies in the gas phase.

-

Solvation Free Energy (ΔG_solv): The change in polar (calculated using the Poisson-Boltzmann or Generalized Born model) and non-polar (often estimated from the solvent-accessible surface area) solvation energies.

-

-

Averaging: Average the calculated binding free energies over all snapshots to obtain the final ΔG_bind value and its standard error.

Data Presentation

The following tables present representative quantitative data that could be obtained from the described in silico workflow. The values for this compound are hypothetical, based on published data for aspirin and its analogs.[10][11]

Table 1: Molecular Docking and Binding Free Energy Results

| Compound | Docking Score (kcal/mol) | Predicted Binding Free Energy (ΔG_bind, MM/PBSA) (kcal/mol) | Key Interacting Residues |

| This compound | -7.8 | -35.2 ± 3.5 | SER-530, TYR-385, ARG-120, LEU-352 |

| Aspirin (Reference) | -7.1 | -28.9 ± 4.1 | SER-530, TYR-385, ARG-120 |

| Celecoxib (Reference) | -12.9[2] | -79.2 ± 5.2[2] | ARG-513, HIS-90, GLN-192, VAL-523 |

Table 2: Analysis of Intermolecular Interactions from MD Simulation

| Ligand | Interacting Residue | Interaction Type | Occupancy (%) |

| This compound | ARG-120 | Hydrogen Bond (Carboxylate) | 95.4 |

| TYR-385 | Hydrogen Bond (Carbonyl) | 60.2 | |

| SER-530 | Covalent Linkage (Acetylation) | Potential | |

| LEU-352, VAL-523 | Hydrophobic | >80.0 |

Note: Occupancy refers to the percentage of the simulation time the specified interaction was observed.

Conclusion

This technical guide has detailed a robust in silico workflow for investigating the binding of this compound to its putative target, COX-2. By following the outlined protocols for molecular docking, molecular dynamics simulation, and binding free energy calculations, researchers can generate valuable data on binding affinity, interaction modes, and complex stability. The visualization of the relevant signaling pathway and the computational workflow provides essential context for these experiments. This comprehensive approach enables a deeper understanding of the molecular basis for the compound's activity and can serve as a foundational methodology for the computational screening and design of novel anti-inflammatory agents.

References

- 1. peng-lab.org [peng-lab.org]

- 2. mdpi.com [mdpi.com]

- 3. COX-2 structural analysis and docking studies with gallic acid structural analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]